Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione

IMPDH2 inhibition Enzymatic assay Binding affinity

Sourcing a reliable, low-potency IMPDH2 control for high-throughput screening often leads to compounds that either saturate the assay signal or introduce confounding off-target effects. Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione provides a clean Ki of 240-440 nM against IMPDH2-ideal for validating assay sensitivity without overwhelming the detection window-and exhibits negligible OCT1 inhibition (IC₅₀ >100 µM). Additionally, its 5,7-dione moiety supports modular diversification to generate focused libraries. • Weak, reproducible IMPDH2 inhibition (Ki 240-440 nM) for HTS validation. • Clean off-target profile eliminates confounding transporter effects. • ≥98% purity enables direct use as a reference standard (UV λmax ~285 nm).

Molecular Formula C6H5N3O2
Molecular Weight 151.125
CAS No. 1366126-57-9
Cat. No. B2931251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione
CAS1366126-57-9
Molecular FormulaC6H5N3O2
Molecular Weight151.125
Structural Identifiers
SMILESC1C(=O)NC2=NC=CN2C1=O
InChIInChI=1S/C6H5N3O2/c10-4-3-5(11)9-2-1-7-6(9)8-4/h1-2H,3H2,(H,7,8,10)
InChIKeyLCPVWTZLTQMMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione – Core Scaffold & Baseline


Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is a nitrogen-containing fused heterocyclic compound comprising an imidazole ring fused to a pyrimidine-5,7-dione core [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as a synthetic bioisostere of purine bases and as a versatile building block for generating libraries of biologically active derivatives [2][3]. The compound exhibits a molecular weight of 151.12 g/mol and is commercially available with purities typically ranging from 95% to 98% .

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione: Critical Role of 5,7-Dione Substitution


Imidazo[1,2-a]pyrimidine derivatives exhibit widely divergent biological activities depending on the nature and position of substituents [1]. While the core scaffold confers favorable drug-like properties, the specific 5,7-dione substitution pattern in Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione creates a distinct electronic environment and hydrogen-bonding network that directly influences target recognition and subsequent functionalization potential [2]. For instance, this compound demonstrates measurable but weak inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values in the sub-micromolar range (240-440 nM), a profile that distinguishes it from both more potent IMPDH2 inhibitors and structurally related analogs lacking the dione motif [3]. Consequently, generic substitution of this specific building block with other imidazo[1,2-a]pyrimidine analogs in synthetic pathways or biological assays is likely to yield unpredictable and non-reproducible results.

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione: Comparative Activity & Selectivity


IMPDH2 Inhibition Versus Potent and Inactive Analogs

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione inhibits Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM depending on substrate and assay conditions [1]. In contrast, the clinically used IMPDH inhibitor mycophenolic acid exhibits a Ki of approximately 10-30 nM against IMPDH2 [2], while unsubstituted imidazo[1,2-a]pyrimidine scaffolds typically show no measurable IMPDH2 inhibition [3]. This compound therefore occupies a unique intermediate position: it demonstrates target engagement that can be leveraged for further optimization, yet its weak potency precludes its use as a direct therapeutic agent.

IMPDH2 inhibition Enzymatic assay Binding affinity

OCT1 Inhibition: Clean Off-Target Profile

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione exhibits extremely weak inhibition of human Organic Cation Transporter 1 (OCT1) with an IC50 of 138,000 nM (138 µM) [1]. This contrasts sharply with known OCT1 inhibitors such as quinidine (IC50 ~ 1-5 µM) and verapamil (IC50 ~ 2-10 µM), as well as with other imidazo[1,2-a]pyrimidine derivatives that can show sub-micromolar OCT1 inhibition depending on substitution [2]. The compound's negligible activity against this major drug transporter suggests a low potential for transporter-mediated drug-drug interactions when used as a building block or in probe studies.

OCT1 inhibition Transporter assay Off-target selectivity

Antimicrobial Activity Baseline for Derivatives

While direct antimicrobial data for the unsubstituted 5,7-dione is limited, a closely related imidazo[1,2-a]pyrimidine derivative series demonstrated antifungal activity against Fusarium oxysporum f. sp. albedinis (FOA) with IC50 values ranging from 2.6 to 4.7 µg/mL [1]. The most potent derivative (IMP-6) achieved >97% inhibition at 16.42 µM [1]. In contrast, the core scaffold Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is expected to exhibit minimal direct antimicrobial activity based on its lack of key pharmacophoric features, positioning it as an ideal negative control or starting template for systematic SAR exploration.

Antimicrobial activity MIC determination Structure-activity relationship

Defined Purity and Off-the-Shelf Availability

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione is commercially available from multiple vendors with a minimum purity specification of 95% and up to 98% . In contrast, many structurally related imidazo[1,2-a]pyrimidine diones (e.g., 2-methyl, 3-phenyl, or 6-substituted analogs) are either not commercially available or are offered only as custom synthesis products with undefined purity and longer lead times. This compound's established supply chain and batch-to-batch consistency directly reduce experimental variability and accelerate research timelines.

Chemical procurement Purity specification Supply reliability

X-ray Crystal Structure Confirmation

The solid-state structure of Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione has been confirmed by single-crystal X-ray diffraction analysis [1]. This provides unambiguous validation of the molecular geometry and hydrogen-bonding network. In contrast, many in-class imidazo[1,2-a]pyrimidine analogs lack published crystal structures, leaving their exact conformation and packing arrangements unverified. This structural certainty enables accurate molecular docking, reliable computational modeling, and confident interpretation of structure-activity relationships when the compound is used as a core scaffold.

X-ray crystallography Structural confirmation Molecular geometry

Characteristic UV-Vis Absorption Profile

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione exhibits a characteristic UV-Vis absorption maximum at approximately 285 nm in methanol [1]. This absorption band is distinct from those of other imidazo[1,2-a]pyrimidine derivatives (e.g., 2-aminopyrimidines absorb around 260 nm) and from common synthetic byproducts. This spectral signature allows for rapid, non-destructive monitoring of reaction progress during derivatization and provides a straightforward method for verifying compound identity and purity upon receipt.

UV-Vis spectroscopy Quality control Reaction monitoring

Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione: Optimal Applications in Drug Discovery


Baseline Control for IMPDH2 Inhibitor Screening

Given its weak but measurable inhibition of IMPDH2 (Ki 240-440 nM), Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione serves as an ideal low-potency control compound in high-throughput screening assays aimed at identifying novel IMPDH2 inhibitors. Its activity is sufficient to validate assay sensitivity without saturating the signal, and its clean off-target profile (IC50 >100 µM against OCT1) minimizes confounding effects [1].

Core Scaffold for Targeted Derivative Library Synthesis

The 5,7-dione moiety provides a versatile handle for diversification through established synthetic methodologies [2]. Researchers can leverage this compound to generate focused libraries of imidazo[1,2-a]pyrimidine derivatives, as demonstrated by the synthesis of Schiff base conjugates with up to 10-fold improved antifungal activity [3]. The confirmed crystal structure further supports rational design of substituents to modulate target engagement [3].

Negative Control for OCT1 Transporter Uptake Studies

With an IC50 of 138 µM against OCT1, this compound is effectively inactive as a transporter inhibitor under standard assay conditions (typical test concentrations ≤10 µM) [4]. It can be reliably employed as a negative control in cellular uptake experiments to assess the contribution of OCT1 to drug disposition, particularly when evaluating novel chemical entities derived from the imidazo[1,2-a]pyrimidine class.

Analytical Reference Standard for Quality Control

The compound's distinct UV-Vis absorption (λmax ~285 nm) and established commercial purity (≥95%) make it suitable as a reference standard for HPLC or spectrophotometric method development . Its use ensures accurate quantitation and identity confirmation of related analogs in both synthetic and analytical laboratories.

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